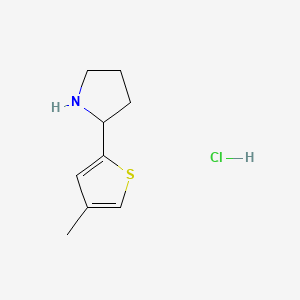
1,4-Oxazepane-6-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Oxazepane-6-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O3S It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms
Méthodes De Préparation
The synthesis of 1,4-oxazepane-6-sulfonamide hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of amino alcohols with sulfonyl chlorides, followed by cyclization to form the oxazepane ring. The hydrochloride salt is then formed by treating the oxazepane derivative with hydrochloric acid.
Industrial production methods often involve the use of polymer-supported synthesis techniques to enhance yield and purity. For example, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin can be reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluroacetic acid leads to the formation of the desired oxazepane derivative .
Analyse Des Réactions Chimiques
1,4-Oxazepane-6-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Oxazepane-6-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1,4-oxazepane-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
1,4-Oxazepane-6-sulfonamide hydrochloride can be compared with other similar compounds, such as:
1,4-Oxazepane hydrochloride: A simpler derivative without the sulfonamide group.
1,4-Oxazepane-5-carboxylic acids: Compounds with carboxylic acid groups instead of sulfonamide groups.
Sulfanilamide: A well-known sulfonamide antibiotic with a different heterocyclic structure .
The uniqueness of this compound lies in its specific combination of the oxazepane ring and the sulfonamide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H13ClN2O3S |
|---|---|
Poids moléculaire |
216.69 g/mol |
Nom IUPAC |
1,4-oxazepane-6-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)5-3-7-1-2-10-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H |
Clé InChI |
NUCGWEDORFSTFV-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(CN1)S(=O)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13486949.png)
![2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13486951.png)
![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)









